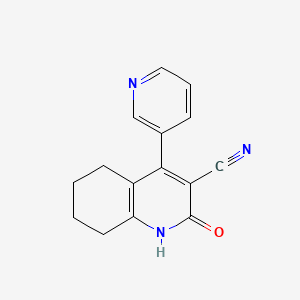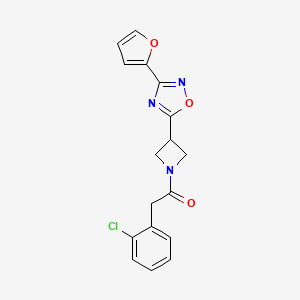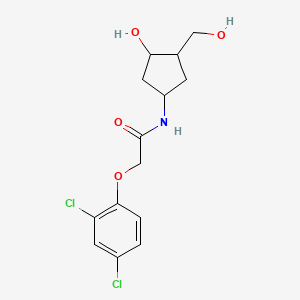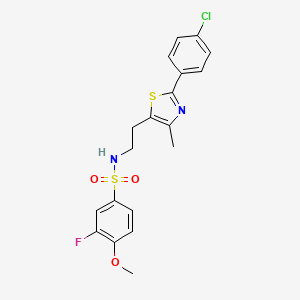
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of chemicals synthesized for potential therapeutic applications. Studies have focused on designing, synthesizing, and characterizing novel derivatives with specific biological activities. For instance, the design and synthesis of novel derivatives, including Schiff base, Azo dye, and Chalcone derivatives, have been reported to demonstrate significant anti-psychotic activity, indicating the versatility of these chemical frameworks in drug development (C. Gopi, V. G. Sastry, M. Dhanaraju, 2017).
Pharmacokinetics and Metabolism
Research into the metabolism, excretion, and pharmacokinetics of related compounds has provided insights into how these molecules are processed in biological systems. This includes understanding the routes of metabolism, which could inform the design of compounds with improved bioavailability and efficacy. For example, studies on dipeptidyl peptidase inhibitors have elucidated the metabolic pathways and the role of specific enzymes in drug metabolism, offering a foundation for optimizing drug design for better therapeutic outcomes (Raman K. Sharma et al., 2012).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal properties of compounds within this chemical class, demonstrating their potential as leads for developing new therapeutic agents. These investigations have led to the synthesis of compounds with variable and modest activity against bacterial and fungal strains, highlighting the importance of chemical modification to enhance biological activity and specificity (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antitubercular and Anticancer Properties
Compounds derived from or related to "(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone" have been evaluated for their antitubercular and anticancer activities. Some derivatives have shown promising results, indicating the potential of this chemical scaffold in developing treatments for tuberculosis and cancer. This research not only expands the understanding of the therapeutic potential of these compounds but also highlights the significance of structural modifications to target specific diseases effectively (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, S. Alegaon, 2013).
properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-5-12-13(23-19-18-12)14(21)20-9-3-6-11(10-20)22-15-16-7-4-8-17-15/h4,7-8,11H,2-3,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRLZAOWPFEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)
![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)


![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2710420.png)